N6-iso-Propyladenosine
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Overview
Description
N6-iso-Propyladenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has a molecular formula of C13H19N5O4 and a molecular weight of 309.32 g/mol .
Preparation Methods
The synthesis of N6-iso-Propyladenosine involves the modification of adenosine. One common synthetic route includes the alkylation of adenosine with isopropylamine under specific reaction conditions . Industrial production methods may vary, but they generally involve similar steps with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
N6-iso-Propyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with altered functional groups.
Scientific Research Applications
N6-iso-Propyladenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: Researchers use it to investigate cellular processes involving nucleosides.
Industry: It is utilized in the development of pharmaceuticals and as a tool in biochemical research.
Mechanism of Action
N6-iso-Propyladenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It acts as an agonist for A3 adenosine receptors, which are involved in various cellular pathways . This interaction leads to the activation of downstream signaling pathways that result in cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
N6-iso-Propyladenosine is unique among purine nucleoside analogs due to its specific structure and high affinity for A3 adenosine receptors. Similar compounds include:
Adenosine: The parent compound with broader biological activity.
N6-Methyladenosine: Another nucleoside analog with different receptor affinities and biological effects.
N6-Benzyladenosine: A compound with similar antitumor properties but different receptor targets.
This compound stands out due to its potent and selective action on A3 adenosine receptors, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C13H19N5O4 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(propan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9+,10?,13-/m1/s1 |
InChI Key |
LILZBBGKOTULGC-ZIUXOXTBSA-N |
Isomeric SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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